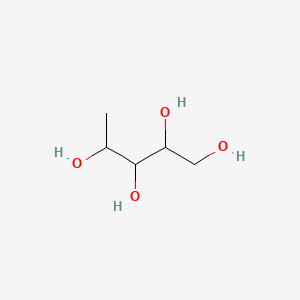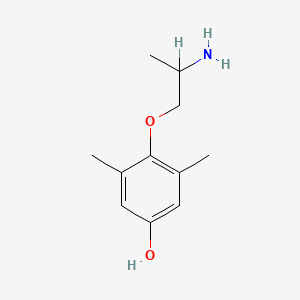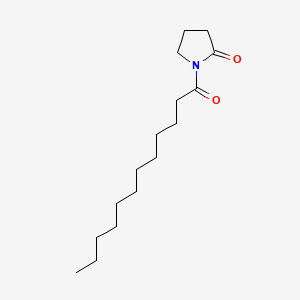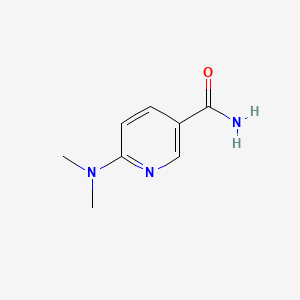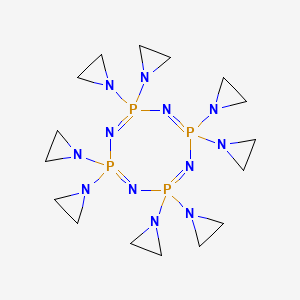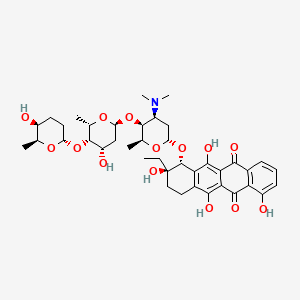
Cosmomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cosmomycin B is a natural product found in Streptomyces olindensis, Algoriphagus, and other organisms with data available.
Applications De Recherche Scientifique
DNA Damage Induction and Repair Mechanisms : Cosmomycin D, closely related to Cosmomycin B, has been shown to induce time-dependent apoptosis in nucleotide excision repair-deficient fibroblasts. This finding suggests its potential role in targeted cancer therapies, especially in cells with specific genetic vulnerabilities (Carvalho et al., 2010).
DNA-Binding Properties : The ability of Cosmomycin D to intercalate with double-stranded DNA has been studied, revealing that it can form stable complexes with DNA, a crucial characteristic for its role as an antitumor agent (Furlan et al., 2004).
Metabolic Flux Analysis in Drug Production : Research on Streptomyces olindensis, the bacteria that produce Cosmomycin, has led to insights into directing its metabolism from growth to anti-tumor drug production. This could have implications for optimizing the production of Cosmomycin for therapeutic use (Lobato et al., 2007).
Glycosylation in Biosynthesis : The unique glycosylation pattern in cosmomycins, including Cosmomycin B, has been a subject of study. Insights into the glycosylation steps during biosynthesis could be crucial for developing new derivatives with potentially enhanced therapeutic properties (Garrido et al., 2006).
Mass Spectrometry Studies : Investigations using mass spectrometry have demonstrated the DNA-binding properties of Cosmomycin D, providing insights into its mechanism of action at the molecular level (Kelso et al., 2008).
Genome Sequencing of Producer Bacteria : The genome sequence of Streptomyces olindensis, the producer of Cosmomycin D, has been completed, revealing numerous secondary metabolite biosynthetic gene clusters including the cosmomycin D cluster. This is crucial for understanding the biosynthesis and potential genetic engineering of Cosmomycin compounds (Rojas et al., 2014).
Self-Resistance Mechanisms in Producing Bacterium : Understanding self-resistance mechanisms in Streptomyces olindensis, the bacterium that produces Cosmomycin, is essential for developing strategies to enhance production and understand resistance in tumor cells (Arteaga et al., 2022).
Propriétés
Numéro CAS |
40795-73-1 |
|---|---|
Nom du produit |
Cosmomycin B |
Formule moléculaire |
C40H53NO14 |
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
Clé InChI |
MYQIMJTUIOIEOX-LVWNLLCFSA-N |
SMILES isomérique |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES canonique |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Autres numéros CAS |
77517-27-2 |
Synonymes |
cosmomycin B rhodilunancin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



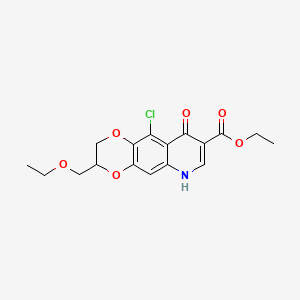
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)
